molecular formula C13H16INO B7830172 N-(cyclopentylmethyl)-3-iodobenzamide

N-(cyclopentylmethyl)-3-iodobenzamide

Cat. No.: B7830172
M. Wt: 329.18 g/mol
InChI Key: ZTTYDYOZMFDFGJ-UHFFFAOYSA-N
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Description

N-(cyclopentylmethyl)-3-iodobenzamide is a benzamide derivative featuring a cyclopentylmethyl group attached to the nitrogen atom and an iodine atom at the 3-position of the benzoyl ring. The cyclopentylmethyl substituent confers moderate lipophilicity and steric bulk, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

N-(cyclopentylmethyl)-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO/c14-12-7-3-6-11(8-12)13(16)15-9-10-4-1-2-5-10/h3,6-8,10H,1-2,4-5,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTYDYOZMFDFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CNC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopentylmethyl)-3-iodobenzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-iodobenzoic acid with an amine, such as cyclopentylmethylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Cyclopentylmethyl Group Introduction: The cyclopentylmethyl group is introduced via a nucleophilic substitution reaction, where cyclopentylmethylamine reacts with the benzamide intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopentylmethyl)-3-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopentylmethyl group or the benzamide moiety.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters for Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzamides.

    Oxidation Products: Oxidized derivatives of the cyclopentylmethyl group or the benzamide ring.

    Reduction Products: Reduced forms of the benzamide or cyclopentylmethyl group.

    Coupling Products: New aryl or alkyl-substituted benzamides.

Scientific Research Applications

N-(cyclopentylmethyl)-3-iodobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, especially in the development of new materials or catalysts.

    Biological Studies: It can be used in studies to understand the interaction of benzamide derivatives with biological targets, such as proteins or nucleic acids.

    Industrial Applications: The compound may be used in the development of new polymers or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(cyclopentylmethyl)-3-iodobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyclopentylmethyl group and the iodine atom can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved would depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Hydrogen Bond Donors Hydrogen Bond Acceptors
N-(cyclopentylmethyl)-3-iodobenzamide* ~375–400 (estimated) ~3.5† 1 3
N-(3-acetamidophenyl)-3-iodobenzamide 380.18 3.337 2 4
N-(3-aminophenyl)-4-iodobenzamide 338.14 ~2.8‡ 2 3
A3 () Not reported High§ 3 5

*Estimated based on structural analogs. †Predicted using cyclopentylmethyl’s contribution. ‡Estimated from aminophenyl group’s polarity. §High logP due to acridine’s hydrophobicity.

The cyclopentylmethyl group balances moderate lipophilicity (logP ~3.5) with reduced hydrogen-bonding capacity compared to polar substituents like acetamido or amino groups. This balance may optimize tissue penetration while retaining solubility for systemic delivery .

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